molecular formula C16H19N B564873 N-Methyl-3,3-diphenylpropylamine-d3 CAS No. 1189699-37-3

N-Methyl-3,3-diphenylpropylamine-d3

Cat. No.: B564873
CAS No.: 1189699-37-3
M. Wt: 228.353
InChI Key: AKEGHAUFMKCWGX-FIBGUPNXSA-N
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Description

Fundamental Principles of Deuterium (B1214612) Labeling and its Significance in Chemical and Biochemical Investigations

Deuterium (D) is a stable isotope of hydrogen that contains one proton and one neutron, making it about twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). clearsynth.comwikipedia.org Deuterium labeling involves the specific replacement of one or more hydrogen atoms in a molecule with deuterium atoms. chem-station.com This substitution is minimally disruptive to the molecule's fundamental chemical properties, yet the mass difference is significant enough to be exploited in various investigative studies. chem-station.com

One of the most important consequences of deuterium substitution is the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead. This principle is a cornerstone for studying reaction mechanisms. symeres.comchem-station.com

The significance of deuterium labeling in chemical and biochemical research is extensive:

Mechanistic Elucidation: By observing the KIE, researchers can determine whether a specific C-H bond cleavage is a rate-determining step in a chemical reaction. symeres.comchem-station.com

Metabolism Studies: In pharmacology and toxicology, deuterium labeling helps to trace the metabolic fate of drugs and other xenobiotics. acs.orgclearsynth.com By labeling specific sites on a molecule, scientists can identify metabolites and understand the pathways of absorption, distribution, metabolism, and excretion (ADME). acs.org The KIE can also be strategically used to slow down metabolic processes at a specific position, which can help in designing drugs with improved pharmacokinetic profiles. acs.orgclearsynth.com

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. acs.org Since a deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to enable precise and accurate quantification, correcting for any sample loss during preparation and analysis. acs.org

Structural Analysis: Deuterium is used as a contrast agent in NMR spectroscopy and neutron scattering to determine the three-dimensional structure of molecules, particularly large biomolecules like proteins. acs.orgclearsynth.com

Overview of N-Methyl-3,3-diphenylpropylamine as a Base Chemical Entity and the Rationale for Deuterium Incorporation in its Analogues

N-Methyl-3,3-diphenylpropylamine is an organic compound that serves as a crucial intermediate in the synthesis of various other molecules. chembk.comchemicalbook.com It is a key building block in the pharmaceutical industry, notably in the production of neuroprotectants and SNRI-NMDA antagonists. chemicalbook.comchemdad.comclearsynth.com One of its most significant applications is as a precursor in the synthesis of Lercanidipine, a third-generation antihypertensive drug. clearsynth.comsmolecule.com

The chemical structure consists of a propyl amine chain with a methyl group attached to the nitrogen and two phenyl rings attached to the third carbon atom. nih.gov

PropertyValueSource
IUPAC Name N-methyl-3,3-diphenylpropan-1-amine nih.gov
CAS Number 28075-29-8 chemdad.comnih.gov
Molecular Formula C₁₆H₁₉N chemdad.comnih.gov
Molecular Weight 225.33 g/mol chemdad.comnih.gov
Boiling Point 178 °C (at 10 Torr) chemdad.com
Form Oil chemdad.com
Color Clear Colourless to Pale Yellow chemdad.com

The rationale for incorporating deuterium into N-Methyl-3,3-diphenylpropylamine to create analogues like N-Methyl-3,3-diphenylpropylamine-d3 stems directly from the applications of stable isotope labeling. The specific analogue, with the chemical name 3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine, indicates that the three hydrogen atoms on the N-methyl group have been replaced by deuterium. clearsynth.com

The primary reasons for this specific deuteration include:

Use as an Internal Standard: this compound is an ideal internal standard for the quantitative analysis of the non-labeled parent compound using mass spectrometry. In the manufacturing and quality control of pharmaceuticals like Lercanidipine, or in preclinical and clinical studies, it is essential to accurately measure the concentration of this intermediate or any potential impurities. The d3-analogue co-elutes chromatographically with the parent compound but is easily distinguished by its higher mass, ensuring precise quantification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGHAUFMKCWGX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methyl 3,3 Diphenylpropylamine D3

Precursor Synthesis and Strategic Deuterium (B1214612) Incorporation Routes

The synthesis of N-Methyl-3,3-diphenylpropylamine-d3 logically begins with the construction of its core structure, the 3,3-diphenylpropylamine (B135516) backbone. The primary strategy involves synthesizing this precursor first, followed by the introduction of the three deuterium atoms via a deuterated methyl group.

A prevalent method for synthesizing the key intermediate, 3,3-diphenylpropylamine, starts from cinnamonitrile (B126248) and benzene. google.comgoogle.com This process involves two main transformations: a Friedel-Crafts alkylation to form the diphenyl structure, followed by the reduction of the nitrile to a primary amine.

The initial step is a Friedel-Crafts alkylation reaction between cinnamonitrile and an excess of benzene, using a Lewis acid catalyst such as aluminum trichloride. This reaction forms 3,3-diphenylpropionitrile with high efficiency. google.com The subsequent step involves the catalytic hydrogenation of the nitrile group in 3,3-diphenylpropionitrile to yield 3,3-diphenylpropylamine. google.comgoogle.com This reduction is typically carried out using catalysts like Raney Nickel or palladium on carbon under hydrogen pressure, often in a solvent like methanol (B129727) or ethanol (B145695) with the addition of ammonia (B1221849) to suppress the formation of secondary amines. google.comrsc.orgrsc.orgresearchgate.net

StepReactionKey Reagents and ConditionsProductYield
1Friedel-Crafts AlkylationCinnamonitrile, Benzene (excess), Aluminum Trichloride (AlCl₃), Reflux3,3-Diphenylpropionitrile~95%
2Catalytic Hydrogenation3,3-Diphenylpropionitrile, H₂, Raney Nickel or Pd/C, Methanol/Ammonia, 80-120°C, 2-5 MPa3,3-Diphenylpropylamine91-95%

Synthesis of Deuterated Starting Materials (e.g., deuterated methyl sources)

For the synthesis of this compound, the crucial deuterated starting material is a trideuteromethylating agent. The most common and effective reagent for this purpose is trideuteromethyl iodide (CD₃I), also known as iodomethane-d3 (B117434). deutramed.com

The preparation of iodomethane-d3 typically starts from deuterated methanol (CD₃OD). bloomtechz.com Several methods exist for this conversion. One common laboratory-scale method involves the reaction of deuterated methanol with red phosphorus and iodine. bloomtechz.comtandfonline.com Another effective method is the reaction of deuterated methanol with hydroiodic acid. chemicalbook.com These reactions efficiently replace the hydroxyl group of the deuterated methanol with iodine to produce the desired CD₃I.

MethodStarting MaterialKey ReagentsProductTypical Yield
Phosphorus/IodineMethanol-d4 (CD₃OD)Red Phosphorus, Iodine (I₂)Iodomethane-d3 (CD₃I)High
Hydroiodic AcidMethanol-d4 (CD₃OD)Hydroiodic Acid (HI)Iodomethane-d3 (CD₃I)~84%

Regioselective Deuteration Strategies for the Propylamine (B44156) Chain

While the "-d3" designation specifically points to the methyl group, it is theoretically possible to introduce deuterium into the propylamine chain. This could be achieved through the reductive amination of a deuterated aldehyde precursor or by using a deuterated reducing agent. For instance, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in a reductive amination of 3,3-diphenylpropanal (B2737569) would introduce a deuterium atom at the C1 position of the propyl chain. However, for the specific synthesis of this compound, this strategy is not employed, as the deuterium label is required on the N-methyl group.

Deuteration of Phenyl Moieties (if applicable to the -d3 specific label)

The nomenclature this compound explicitly indicates that three deuterium atoms are present. The most chemically logical and common position for a "-d3" label in this molecule is on the N-methyl group. Therefore, deuteration of the phenyl moieties is not applicable for synthesizing this specific isotopologue.

Deuteration During Key Reaction Steps in Amine Synthesis

The incorporation of deuterium to achieve the final labeled compound is strategically performed during the synthesis of the amine functionality itself.

Deuterium Exchange during Amination and Reductive Amination Pathways

An alternative pathway to the 3,3-diphenylpropylamine precursor is the reductive amination of 3,3-diphenylpropanal. google.com This method involves reacting the aldehyde with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. core.ac.uknih.gov

If this pathway were chosen for a differently labeled isotopologue, deuterium could be introduced by using a deuterated reducing agent. For example, reduction of the intermediate imine with sodium borodeuteride (NaBD₄) would place a deuterium atom on the carbon adjacent to the nitrogen. This highlights the versatility of reductive amination for isotopic labeling, although it is not the route to the specific N-methyl-d3 target compound.

N-Methylation with Deuterated Reagents

The definitive step in the synthesis of this compound is the N-methylation of the 3,3-diphenylpropylamine precursor using a deuterated reagent. researchgate.net This reaction is typically an alkylation where the primary amine acts as a nucleophile, attacking the electrophilic deuterated methyl source.

The most direct method involves reacting 3,3-diphenylpropylamine with iodomethane-d3 (CD₃I) in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, in a suitable solvent like acetone (B3395972) or DMF. researchgate.net The base deprotonates the primary amine, increasing its nucleophilicity to facilitate the attack on CD₃I and form the desired N-(methyl-d3) bond. This approach ensures that the three deuterium atoms are located exclusively on the N-methyl group, yielding the target compound with high isotopic purity.

ReactionStarting MaterialKey Reagents and ConditionsProduct
N-Trideuteromethylation3,3-DiphenylpropylamineIodomethane-d3 (CD₃I), Potassium Carbonate (K₂CO₃), Acetone, Room TemperatureThis compound

Optimization of Deuterium Labeling Efficiency and Isotopic Purity

Reaction Condition Tuning for Maximizing Deuterium Incorporation

Achieving high levels of deuterium incorporation is paramount for the utility of isotopically labeled compounds. The choice of deuterated reagent, catalyst, and reaction conditions significantly influences the isotopic purity of the final product. Photocatalytic methods have shown promise in achieving high deuterium incorporation. For example, the N-trideuteromethylation of various amines using a palladium-on-carbon-nanotube photocatalyst (Pd/CPCN) with deuterated methanol (CD3OD) as the C1 source has been reported to yield excellent deuterium incorporation (97-99%). researchgate.net

The optimization of reaction parameters such as catalyst loading, reaction time, and temperature is crucial. Below is a table summarizing optimized conditions for N-methylation reactions that can be adapted for the synthesis of this compound.

Catalyst SystemDeuterated ReagentSolventTemperatureReaction TimeReported Deuterium Incorporation (%)Reference
Pd/CPCN, AlCl3CD3ODAcetonitrile/D2ORoom TemperatureNot Specified97-99 researchgate.net
Pd/CTsOCD3Not SpecifiedNot SpecifiedNot Specified>99 researchgate.net
Cp*Ir complexCD3ODNot SpecifiedNot Specified12 h>99 researchgate.net
Ag/TiO2 (photocatalyst)CD3ODNot SpecifiedRoom TemperatureNot SpecifiedHigh (quantitative not specified) organic-chemistry.org

Minimization of Back-Exchange and Non-Specific Deuteration

Back-exchange, the undesired replacement of deuterium atoms with protons from the reaction medium or during workup, can reduce the isotopic purity of the final product. wikipedia.orgnih.gov This is a particular concern when using protic solvents or reagents. To minimize back-exchange, several strategies can be employed.

One key approach is to use aprotic solvents throughout the reaction and purification process, where possible. wikipedia.org Additionally, conducting the reaction under anhydrous conditions is beneficial. In the context of hydrogen-deuterium exchange (HDX) studies, which face similar challenges, minimizing the duration of exposure to protic environments and maintaining low temperatures during purification steps like chromatography have been shown to reduce back-exchange. wikipedia.orgnih.gov For instance, performing liquid chromatography at sub-zero temperatures can significantly decrease back-exchange rates.

Non-specific deuteration, where deuterium is incorporated at positions other than the target methyl group, can also occur. This is less of a concern in the final N-methylation step if a pre-formed deuterated methylating agent is used. However, if deuterium is introduced earlier in the synthesis or if the reaction conditions promote H/D exchange at other sites on the molecule, non-specific labeling can be an issue. Careful selection of catalysts and reaction conditions that favor site-selective methylation is therefore important. For example, organophotocatalytic methods using D2O as the deuterium source have been developed for the α-deuteration of primary amines, highlighting the possibility of site-specific labeling under controlled conditions. rsc.org

Scale-Up Considerations for Laboratory and Industrial Synthesis of Deuterated Analogues

Transitioning the synthesis of a deuterated compound like this compound from the laboratory to an industrial scale presents several challenges. These include ensuring process safety, maintaining high isotopic purity, and achieving cost-effectiveness. rsc.orgresearchgate.net

For the N-alkylation step, traditional batch processing can suffer from heat and mass transfer limitations, which can impact reaction consistency and product quality. rsc.orgresearchgate.net Continuous flow chemistry offers a promising alternative for scaling up such reactions. Flow reactors provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. rsc.org The use of phase-transfer catalysis integrated with a continuous flow system has been demonstrated for N-alkylation reactions, enabling efficient and safe multi-gram scale production. researchgate.net

The choice of catalyst is also a critical factor in scale-up. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the reaction mixture and potential for recycling, which can significantly reduce costs. rsc.orgnih.gov For the catalytic hydrogenation of the nitrile intermediate, various robust heterogeneous catalysts based on nickel or palladium have been developed that show high activity and selectivity, with some demonstrating long lifetimes in continuous flow reactors. rsc.orgnih.gov

Finally, the cost and availability of the deuterated starting materials are major considerations for industrial synthesis. Efficient and high-yield synthetic routes are essential to minimize the consumption of expensive deuterated reagents. The development of catalytic methods that use readily available and less hazardous deuterated sources, such as deuterated methanol, is a key area of research for making the production of deuterated pharmaceuticals more economically viable. organic-chemistry.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of N Methyl 3,3 Diphenylpropylamine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. In the case of isotopically labeled compounds, specific NMR techniques can unambiguously verify the position and extent of deuterium incorporation.

The analysis of N-Methyl-3,3-diphenylpropylamine-d3 begins with ¹H and ¹³C NMR to confirm the identity of the core molecular structure. The spectra are compared against the non-deuterated parent compound.

In the ¹H NMR spectrum of this compound, the key diagnostic feature is the absence of the singlet corresponding to the N-methyl protons. This signal typically appears around 2.54 ppm in the non-deuterated analogue. google.com The other signals, including the multiplets for the ten aromatic protons of the two phenyl groups (typically ~7.2-7.3 ppm), the methine proton (-CH) at the 3-position (~4.08 ppm), and the two methylene (B1212753) groups (-CH2-) of the propyl chain (~2.64 and ~2.83 ppm), remain present, confirming the integrity of the rest of the molecule. google.comchemicalbook.com

Table 1: Comparison of Expected NMR Data for N-Methyl-3,3-diphenylpropylamine and its -d3 Analog Data for the non-deuterated compound is based on published values for similar structures. google.comchemicalbook.com

Assignment N-Methyl-3,3-diphenylpropylamine (d0) ¹H Chemical Shift (ppm) This compound ¹H Chemical Shift (ppm) N-Methyl-3,3-diphenylpropylamine (d0) ¹³C Chemical Shift (ppm) This compound ¹³C Chemical Shift (ppm)
N-CH₃ ~2.54 (singlet) Absent ~36 ~36 (multiplet, shifted slightly upfield)
-CH₂-CH₂-N ~2.83 (multiplet) ~2.83 (multiplet) ~40-50 ~40-50
-CH-CH₂- ~2.64 (multiplet) ~2.64 (multiplet) ~30-40 ~30-40
Ph₂C H- ~4.08 (triplet) ~4.08 (triplet) ~50-55 ~50-55
Aromatic C-H ~7.2-7.3 (multiplet) ~7.2-7.3 (multiplet) ~126-129 ~126-129

Deuterium (²H) NMR spectroscopy provides direct evidence for the location of deuterium labels within a molecule. Since ²H NMR is observed only for deuterium nuclei, the spectrum for this compound is expected to be very simple. It should display a single resonance signal in the aliphatic region, corresponding to the chemical environment of the N-methyl group. The presence of a single peak confirms that all three deuterium atoms are chemically equivalent, as expected for a -CD₃ group. The chemical shift in the ²H spectrum is nearly identical to that of the corresponding protons in the ¹H spectrum. This technique is highly effective for confirming the specific site of deuteration and can be used to quantify the level of deuterium incorporation. acs.orgajchem-a.com

Two-dimensional (2D) NMR experiments provide powerful tools for mapping the connectivity of atoms within a molecule and definitively confirming the location of isotopic labels. measurlabs.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. In the HSQC spectrum of this compound, a cross-peak for the N-methyl group would be absent. This is because the methyl carbon is not bonded to any protons, thus confirming that the methyl group is the site of deuteration. cdnsciencepub.com

¹³C-²H Correlation Spectroscopy: To provide unequivocal proof, a deuterium-carbon correlation experiment can be performed. researchgate.net This specialized 2D NMR technique generates a contour plot showing correlations between deuterium and carbon nuclei. For this compound, this experiment would show a single cross-peak correlating the deuterium signal with the N-methyl carbon signal, directly mapping the location of the label. acs.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound. A key application in this context is the confirmation of successful deuteration and the study of its effect on molecular vibrational modes.

Analysis of C-H vs. C-D Stretching and Bending Vibrations

The substitution of hydrogen atoms with their heavier isotope, deuterium, on the N-methyl group of N-Methyl-3,3-diphenylpropylamine results in predictable shifts in the vibrational frequencies of the associated bonds. This phenomenon, known as the isotopic effect, is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.

The most significant and readily observable changes are in the stretching and bending vibrations of the N-methyl group. The C-H stretching vibrations in the non-deuterated compound typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Following deuteration to this compound, these C-H stretching modes are replaced by C-D stretching vibrations, which are expected to appear at a lower frequency, generally in the 2100-2300 cm⁻¹ region. This shift can be approximated by the square root of the ratio of the reduced masses of the C-H and C-D systems, which is approximately 1.38.

Similarly, the C-H bending (scissoring, wagging, twisting, and rocking) vibrations, which are found at lower frequencies than the stretching modes in the parent molecule, will also shift to lower wavenumbers upon deuteration. For instance, the characteristic scissoring vibration of a CH₃ group around 1460 cm⁻¹ would be expected to shift to a lower frequency for the CD₃ group. The observation of these new bands and the disappearance or significant reduction in the intensity of the original C-H bands provide definitive evidence of successful deuteration.

Vibrational ModeExpected Wavenumber Range (C-H)Expected Wavenumber Range (C-D)
Symmetric & Asymmetric Stretching2800-3000 cm⁻¹2100-2300 cm⁻¹
Scissoring (Bending)~1460 cm⁻¹~1050 cm⁻¹
Rocking (Bending)~1100 cm⁻¹~800 cm⁻¹

Note: The exact positions of the vibrational bands are influenced by the local molecular environment and coupling with other vibrations.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC))

Chromatographic techniques are indispensable for assessing the chemical and isotopic purity of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are employed to separate the target compound from any impurities.

Determination of Chemical Purity and Absence of Isomeric Impurities

The chemical purity of a batch of this compound is a critical parameter. Impurities can arise from the starting materials, by-products of the synthesis, or degradation products. HPLC and GC are adept at separating these components, allowing for their identification and quantification.

For HPLC analysis, a reversed-phase column is commonly utilized. The separation of N-Methyl-3,3-diphenylpropylamine and its potential impurities can be achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The retention time of this compound is expected to be very similar to its non-deuterated counterpart under identical chromatographic conditions, as the small difference in molecular weight due to deuteration typically has a negligible effect on its interaction with the stationary phase. However, high-resolution chromatography may sometimes show a slight difference in retention times. The primary goal is to demonstrate the absence of any significant peaks corresponding to chemical impurities.

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful tool for purity assessment. In GC-MS analysis, the compound is first separated based on its volatility and interaction with the stationary phase, and then fragmented and detected by the mass spectrometer. The fragmentation pattern of this compound will be characteristic and can be compared to that of the non-deuterated standard. A key indicator of successful deuteration will be a molecular ion peak (M+) that is three mass units higher than that of the non-deuterated compound. The absence of significant signals at the retention times of known potential impurities confirms the chemical purity.

Isomeric impurities, which have the same molecular formula but different structural arrangements, can also be a concern. For instance, positional isomers where the methyl group is on the propyl chain instead of the nitrogen, or where the phenyl groups are attached at different positions, could potentially be formed during synthesis. Chiral chromatography can also be employed to resolve enantiomers if the synthesis is not stereospecific. The development of specific chromatographic methods is crucial to ensure the absence of such isomeric impurities.

Analytical TechniqueTypical ColumnMobile/Carrier GasDetectionPurpose
HPLC C18 Reversed-PhaseAcetonitrile/Water with Formic or Phosphoric Acid UV, MSChemical purity, separation from non-polar and polar impurities.
GC-MS Capillary column (e.g., DB-5ms)HeliumMass SpectrometryIsotopic enrichment, chemical purity, identification of volatile impurities.

The rigorous application of these advanced analytical and spectroscopic methods is essential to fully characterize this compound, ensuring its suitability as a high-quality internal standard for demanding analytical applications.

Utilization of N Methyl 3,3 Diphenylpropylamine D3 in Mechanistic Chemical and Biochemical Investigations

Isotopic Tracing for Elucidating Reaction and Metabolic Pathways

The core principle behind isotopic tracing is the ability to follow the path of the labeled atoms through complex chemical or biological systems. The deuterium (B1214612) atoms in N-Methyl-3,3-diphenylpropylamine-d3 act as a "heavy" tag that can be detected and distinguished from the naturally more abundant protium (B1232500) (¹H) isotope, most commonly by mass spectrometry.

When this compound is introduced into a biological system, such as in vitro incubation with liver microsomes or in vivo administration, it will undergo various metabolic transformations. The analysis of the resulting metabolites by techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the clear differentiation between metabolites that have retained the three deuterium atoms and those that have undergone metabolic reactions at the N-methyl group, leading to the loss of one or more deuterium atoms.

This distinction is fundamental in identifying the sites of metabolic attack. For instance, N-demethylation, a common metabolic pathway for N-methylated compounds, would result in the formation of a primary amine metabolite, 3,3-diphenylpropylamine (B135516), with the complete loss of the deuterated methyl group. Conversely, metabolic reactions occurring elsewhere on the molecule, such as hydroxylation of the phenyl rings, would result in metabolites that retain the -CD3 group.

Table 1: Hypothetical Deuterium-Retained and Deuterium-Loss Metabolites of this compound

Metabolite Metabolic Reaction Deuterium Status Expected Mass Shift (relative to non-deuterated metabolite)
3,3-diphenylpropylamineN-demethylationLoss of -CD30
N-Hydroxymethyl-3,3-diphenylpropylamine-d2N-dealkylation intermediateLoss of one D+2
4-Hydroxy-N-Methyl-3,3-diphenylpropylamine-d3Aromatic HydroxylationRetained -CD3+3
N-Methyl-3-(4-hydroxyphenyl)-3-phenylpropylamine-d3Aromatic HydroxylationRetained -CD3+3

This table is illustrative and based on common metabolic pathways for similar compounds.

The use of this compound in in vitro systems, such as human liver microsomes (HLMs) or specific cytochrome P450 (CYP) enzyme incubations, is instrumental in the de novo delineation of its metabolic pathways. By comparing the metabolite profiles of the deuterated and non-deuterated parent compounds, a clearer picture of the metabolic sequence can be constructed. For example, the relative abundance of deuterium-retained versus deuterium-loss metabolites can provide initial clues about the major and minor pathways.

A typical in vitro study would involve incubating the deuterated compound with a preparation of metabolic enzymes and a required cofactor like NADPH. At various time points, samples are taken and analyzed. The appearance of a metabolite with a mass corresponding to the loss of the deuterated methyl group would confirm the occurrence of N-demethylation. The identification of other metabolites that retain the deuterium label would point to metabolic modifications at other positions of the molecule.

Investigation of Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energy of a C-D bond compared to a C-H bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For this compound, a significant primary KIE (typically kH/kD > 2) would be expected for N-demethylation if the cleavage of a C-D bond on the methyl group is the rate-limiting step. wikipedia.orgnih.gov

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. For instance, a change in hybridization at the nitrogen atom during a metabolic reaction could lead to a measurable secondary KIE.

The stereoselectivity of a reaction can also be influenced by isotopic substitution. While N-Methyl-3,3-diphenylpropylamine is achiral, its metabolites can be chiral. The presence of deuterium can subtly alter the steric and electronic environment, potentially influencing the stereochemical outcome of a metabolic reaction.

Table 2: Hypothetical Kinetic Isotope Effects for the Metabolism of this compound

Metabolic Reaction Type of KIE Hypothetical kH/kD Value Mechanistic Implication
N-demethylationPrimary5.5C-H/C-D bond cleavage is the rate-limiting step.
Aromatic HydroxylationSecondary1.1Minor change in the environment of the N-methyl group in the transition state.

These values are illustrative and serve to demonstrate the principles of KIE analysis.

The magnitude of the KIE is a powerful diagnostic tool for understanding reaction mechanisms. A large primary KIE for N-demethylation would strongly suggest that the initial hydrogen (or deuterium) abstraction from the methyl group is the slowest step in this metabolic transformation. This would implicate an enzyme like a cytochrome P450, which is known to catalyze such oxidative N-dealkylation reactions. nih.gov

The absence of a significant KIE for a particular metabolic pathway would suggest that C-H/C-D bond cleavage is not rate-limiting. In such a case, other steps, such as substrate binding to the enzyme or product release, might be the slower, rate-determining processes. The study of KIEs can thus help to build a more complete energy profile of the reaction and provide insights into the structure of the transition state.

Studies on Compound Disposition and Biotransformation Mechanisms

The use of this compound allows for the precise tracking of the parent compound and its metabolites. This is particularly useful in "pulse-chase" type experiments where the labeled compound is introduced and its transformation and elimination are monitored over time. The deuterium label provides a clear and unambiguous signal for mass spectrometric detection, facilitating the identification and quantification of all drug-derived components, even at very low concentrations. This comprehensive understanding of a compound's biotransformation and disposition is crucial in many areas of chemical and pharmaceutical research.

Computational and Theoretical Modeling of N Methyl 3,3 Diphenylpropylamine and Its Deuterated Isotopologues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

To elucidate the three-dimensional structure and energetics of N-Methyl-3,3-diphenylpropylamine and its d3-isotopologue, Density Functional Theory (DFT) and ab initio methods are the computational tools of choice.

Geometry Optimization: The first step in a computational study is to determine the most stable arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the minimum energy conformation on the potential energy surface. For a molecule like N-Methyl-3,3-diphenylpropylamine, with its flexible propyl chain and rotatable phenyl groups, multiple local minima may exist. Therefore, a thorough conformational search is often necessary to identify the global minimum.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CCSD(T)), solve the electronic Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. nih.gov DFT, on the other hand, utilizes electron density to calculate the energy, providing a balance between accuracy and computational efficiency that makes it well-suited for larger molecules. core.ac.uk Popular DFT functionals for such calculations include B3LYP and M06-2X, often paired with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ). nih.govresearchgate.net

Energy Calculations: Once the optimized geometries are obtained, their electronic energies can be calculated with high precision. The relative energies of different conformers provide insights into their population distribution at a given temperature. Furthermore, the total electronic energy is a key component in calculating other thermodynamic properties.

Table 1: Exemplary Calculated Electronic Energies for N-Methyl-3,3-diphenylpropylamine Conformers

ConformerMethod/Basis SetElectronic Energy (Hartree)Relative Energy (kcal/mol)
Extended ChainB3LYP/6-31G-789.123450.00
Folded ChainB3LYP/6-31G-789.121890.98
Rotated Phenyl 1B3LYP/6-31G-789.122500.60
Rotated Phenyl 2B3LYP/6-31G-789.122450.63

Note: This table presents hypothetical data to illustrate the output of such calculations. Actual values would be derived from specific computational studies.

Prediction of Vibrational Frequencies and Isotopic Shifts for Spectroscopic Fingerprinting

Vibrational spectroscopy (infrared and Raman) provides a characteristic "fingerprint" of a molecule. Quantum chemical calculations can predict these spectra with remarkable accuracy.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency). These calculated frequencies can be directly compared to experimental IR and Raman spectra to aid in peak assignment. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. researchgate.net

Isotopic Shifts: The substitution of hydrogen with deuterium (B1214612) in N-Methyl-3,3-diphenylpropylamine-d3 will lead to predictable shifts in the vibrational spectrum. Due to the heavier mass of deuterium, the vibrational frequencies of modes involving the C-D bonds will be lower than the corresponding C-H modes. The magnitude of this isotopic shift can be precisely calculated using DFT. escholarship.org This provides a powerful tool for confirming the site of deuteration and for interpreting the spectra of isotopically labeled compounds.

Table 2: Predicted Vibrational Frequencies and Isotopic Shifts for Key Modes

Vibrational ModeCalculated Frequency (cm⁻¹) (H-iso)Calculated Frequency (cm⁻¹) (d3-iso)Predicted Isotopic Shift (cm⁻¹)
C-H Stretch (methyl)29502150-800
C-H Bend (methyl)14501050-400
C-N Stretch11001098-2
Phenyl C-H Stretch305030500

Note: This table contains illustrative data based on general principles of isotopic substitution. The actual shifts would be determined through specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. scispace.com

Influence of Deuteration on Conformational Preferences and Rotational Barriers

The increased mass of deuterium can subtly influence the conformational landscape of a molecule.

Conformational Preferences: By running MD simulations of both the parent compound and its d3-isotopologue, it is possible to sample the accessible conformational space and determine the relative populations of different conformers. While the electronic potential energy surface remains unchanged upon isotopic substitution, the zero-point vibrational energy (ZPVE) is lower for deuterated bonds. This can lead to small changes in the relative free energies of different conformers, potentially altering their equilibrium populations. uky.edu

Rotational Barriers: The barriers to rotation around single bonds, such as the C-C bonds in the propyl chain or the C-N bond, are important determinants of a molecule's flexibility. Theoretical studies can calculate these rotational barriers. nih.gov MD simulations can be used to study the dynamics of these rotational motions. The heavier mass of deuterium in the methyl group of this compound would be expected to slightly slow down the rotational dynamics of this group, a phenomenon that could be quantified through analysis of the MD trajectory.

Deuterium Effects on Solvent Interactions and Ligand-Receptor Binding Simulations

The interactions of a molecule with its environment are crucial to its behavior in solution and its biological activity.

Solvent Interactions: MD simulations are particularly powerful for studying solvation. By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), the simulation can model the dynamic hydrogen bonding and van der Waals interactions between the solute and solvent. aip.orgacs.org Deuteration can have a small but measurable effect on these interactions. For instance, the hydrogen bonding properties of the amine group could be subtly altered by the presence of the deuterated methyl group, which might influence the local solvent structure. bohrium.com

Ligand-Receptor Binding Simulations: Diphenylpropylamine derivatives are known to interact with various biological targets. drugbank.com If N-Methyl-3,3-diphenylpropylamine were to be studied as a ligand for a specific receptor, MD simulations could be used to model the binding process. These simulations can provide insights into the binding pose, the key interactions between the ligand and the receptor, and the binding free energy. diva-portal.orgnih.gov The replacement of hydrogen with deuterium can affect binding affinity. nih.gov This can be due to changes in the vibrational modes of the ligand in the bound state or subtle alterations in intermolecular interactions within the binding pocket. mdpi.com Combining MD with techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide powerful, experimentally validated models of protein-ligand interactions. nih.govnih.gov

Prediction of Physico-chemical Parameters and Validation with Experimental Data

Computational methods can be used to predict a range of physicochemical properties that are important for the handling and application of a chemical compound.

Predicted Parameters: A variety of molecular descriptors and properties can be calculated, including:

LogP: A measure of lipophilicity.

Polar Surface Area (PSA): Related to a molecule's ability to permeate cell membranes.

pKa: The acidity constant of the protonated amine. nih.gov

These parameters can be calculated using a combination of quantum mechanical and empirical methods.

Validation with Experimental Data: It is crucial to validate the results of computational models with experimental data whenever possible. For N-Methyl-3,3-diphenylpropylamine, experimental data on properties like melting point, boiling point, and solubility would be invaluable for assessing the accuracy of the computational predictions. frontiersin.org For the deuterated analogue, while experimental data may be scarce, any available information would be critical for validating the theoretical models. The ultimate goal of computational chemistry is not just to reproduce experimental data but to provide a deeper understanding of the underlying principles that govern a molecule's behavior and to make predictions that can guide future experimental work.

Table 3: Comparison of Predicted and (Hypothetical) Experimental Physicochemical Properties

PropertyPredicted Value (Computational)Experimental Value
Molecular Weight ( g/mol )225.33 (H-iso), 228.35 (d3-iso)225.33 (H-iso)
LogP3.8Not Available
pKa (amine)9.5Not Available
Dipole Moment (Debye)1.2Not Available

Note: This table illustrates the desired comparison between computational predictions and experimental measurements. The experimental values for the d3-isotopologue are not available in the literature.

Advanced Research Directions and Emerging Applications for Deuterated Diphenylpropylamines

Integration with Multi-Omics Approaches for Systems Chemical Biology Research

The biological activity of N-Methyl-3,3-diphenylpropylamine as a central nervous system stimulant that affects dopamine (B1211576) and norepinephrine (B1679862) transport makes its deuterated analog, N-Methyl-3,3-diphenylpropylamine-d3, a prime candidate for advanced systems chemical biology research. Systems chemical biology aims to understand the complex, system-wide effects of a small molecule by integrating multiple layers of biological data, known as "omics."

The use of stable isotope-labeled compounds is fundamental to quantitative mass spectrometry-based omics techniques, particularly metabolomics. clearsynth.comsimsonpharma.com this compound can be used as a metabolic tracer. When introduced to a biological system (e.g., cell culture or an animal model), its metabolic fate can be tracked with high precision. The deuterium (B1214612) label allows its metabolites to be distinguished from the endogenous metabolic background.

An advanced research approach involves a multi-omics workflow:

Quantitative Metabolomics: By treating a system with the non-deuterated compound and using this compound as an internal standard, researchers can precisely quantify the parent compound and its downstream metabolites. nih.govaptochem.com This includes tracking its biotransformation, such as the formation of conjugates with glutathione (B108866) or cysteine, as has been studied for related compounds. nih.gov

Proteomics and Transcriptomics: Concurrently, the impact of the compound on cellular protein (proteomics) and gene expression (transcriptomics) can be profiled.

Data Integration: The true power of the systems approach comes from integrating these datasets. For instance, an observed change in a specific metabolic pathway can be correlated with changes in the expression levels of enzymes and transporters involved in that pathway. This integrated analysis can reveal previously unknown off-target effects, mechanisms of toxicity, or polypharmacology, providing a holistic view of the compound's biological impact.

This strategy allows researchers to move beyond studying a single target and instead map the entire network of interactions influenced by the N-Methyl-3,3-diphenylpropylamine scaffold.

Research DirectionDescriptionRelevant Omics Field
Metabolic Pathway Tracing Using this compound to follow the absorption, distribution, metabolism, and excretion (ADME) pathways of the parent compound in complex biological systems.Metabolomics, Pharmacokinetics
Target Deconvolution Integrating quantitative metabolite data with thermal proteome profiling or chemical proteomics to identify the full spectrum of protein binding partners.Proteomics, Metabolomics
System-Wide Perturbation Analysis Correlating changes in the metabolome with global changes in gene and protein expression to build comprehensive models of the drug's mechanism of action and effects.Transcriptomics, Proteomics, Metabolomics

Development of Novel Isotope-Labeled Probes for Advanced Chemical Biology Studies

The most direct and widespread application of this compound is as a molecular probe in the form of an internal standard for quantitative analysis. clearsynth.com In analytical chemistry and drug development, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the "gold standard" for internal standards. aptochem.comresearchgate.net

The key advantages of using a deuterated internal standard like this compound are:

Co-elution: It has nearly identical physicochemical properties to the non-deuterated analyte, meaning it behaves the same way during sample extraction and chromatographic separation. aptochem.com

Correction for Matrix Effects: Biological samples like blood plasma are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer source. Since the deuterated standard is chemically identical, it experiences the same matrix effects as the analyte, allowing for highly accurate correction and precise quantification. clearsynth.com

Distinct Mass: Despite its similar behavior, the mass difference of three daltons (due to the three deuterium atoms) makes it easily distinguishable from the non-deuterated compound by the mass spectrometer.

Therefore, this compound serves as an indispensable tool for researchers conducting pharmacokinetic (PK) and toxicokinetic (TK) studies on its non-deuterated counterpart. nih.govnih.gov These studies are critical for understanding how the drug is processed by the body over time, which is a cornerstone of pharmaceutical development. The use of such a probe ensures the robustness, accuracy, and reliability of the bioanalytical methods employed. clearsynth.comnih.gov

Exploring Deuterated Analogs in Material Science and Optoelectronic Devices

A promising and innovative frontier for deuterated diphenylpropylamines lies in material science, specifically in the field of perovskite optoelectronics. While direct applications of the N-methylated form are still emerging, its structural precursor, 3,3-diphenylpropylamine (B135516) (DPA) , has been successfully used to create surface passivating ligands for lead halide perovskite nanocrystals (PNCs). whiterose.ac.ukacs.orgmdpi.com

These ligands, such as 3,3-diphenylpropylammonium iodide (DPAI) or bromide (DPPA-Br), are critical for stabilizing the PNCs and passivating surface defects. whiterose.ac.uknih.gov This treatment enhances the material's photoluminescence quantum yield (PLQY) and stability, which are crucial for high-performance light-emitting diodes (LEDs) and solar cells. acs.orgmdpi.com

This established use provides a foundation for advanced research into modified analogs like this compound:

Impact of N-Methylation: Introducing a methyl group to the amine could alter the ligand's binding energy to the perovskite surface, its steric footprint, and its electronic properties. This could provide a new tool to tune the interface between the organic ligand shell and the inorganic perovskite core, potentially optimizing charge carrier dynamics and device efficiency.

Impact of Deuteration (Kinetic Isotope Effect): Replacing the hydrogens on the methyl group with deuterium introduces the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. wikipedia.org This could have two beneficial effects:

Enhanced Device Stability: It could slow down degradation pathways involving the cleavage of C-H bonds on the ligand, which are often initiated by light, heat, or atmospheric exposure, thereby improving the long-term operational stability of the perovskite device. acs.orgmdpi.com

Reduced Non-radiative Recombination: The lower vibrational frequency of the C-D bond is less likely to couple with the electronic states of the nanocrystal. This can suppress non-radiative recombination pathways where electronic energy is lost as heat (through vibrational modes), potentially leading to a higher photoluminescence quantum yield and brighter, more efficient LEDs. mdpi.com

Exploring the synthesis of this compound-based ligands for perovskite surface modification represents a novel strategy to engineer more robust and efficient optoelectronic materials.

Ligand AnalogPotential Application in PerovskitesInvestigated Property
3,3-diphenylpropylamine (DPA) Surface passivation of perovskite nanocrystals to improve stability and efficiency of LEDs and photovoltaics. whiterose.ac.ukacs.orgDefect Reduction, PLQY Enhancement
N-Methyl-3,3-diphenylpropylamine Novel ligand for tuning ligand binding energy and steric effects at the perovskite surface.Charge Transport, Interfacial Energetics
This compound Advanced ligand to improve device longevity and luminescent efficiency via the kinetic isotope effect.Operational Stability, Non-Radiative Recombination

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing N-Methyl-3,3-diphenylpropylamine-d3, and how are they applied?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at specific positions, as seen in deuterated analogs like 2-(N,N-Dimethyl(d6)amino)ethyl(d4)chloride . Mass spectrometry (MS) is critical for verifying molecular weight and isotopic purity, especially for deuterated compounds . Physical properties such as boiling point (347.4±31.0°C) and density (1.0±0.1 g/cm³) from the parent compound, N-Methyl-3,3-diphenylpropylamine, provide supplementary validation .

Q. How is this compound synthesized, and what purification steps are essential?

  • Methodological Answer : Synthesis often involves isotopic substitution via catalytic deuteration or exchange reactions, as demonstrated in deuterated phosphonates and amines . Purification requires chromatography (e.g., HPLC) to isolate the deuterated product from non-deuterated byproducts. Solvent selection must account for the compound’s solubility, inferred from its parent structure’s hydrophobic aromatic groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation, as recommended for structurally similar amines like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine . Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory to prevent skin contact. Waste must be segregated and processed by certified facilities to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/MS) for this compound?

  • Methodological Answer : Iterative validation using complementary techniques is key. For example, discrepancies in deuterium incorporation can be addressed via cross-polarization magic-angle spinning (CP/MAS) NMR or X-ray crystallography, as applied in hybrid phosphate compounds . Additionally, computational simulations (e.g., density functional theory) can predict spectral patterns and reconcile experimental anomalies .

Q. What experimental design considerations are vital for isotopic tracer studies using this compound?

  • Methodological Answer : Define deuteration sites (e.g., methyl vs. phenyl groups) to track metabolic or kinetic pathways accurately. Include non-deuterated controls to distinguish isotopic effects from background noise. Analytical methods must have sufficient resolution to detect low-abundance deuterated species, as seen in deuterated phosphonofluoridates .

Q. How can computational modeling enhance the study of this compound’s reactivity or binding interactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., Hartree-Fock or DFT) can predict electronic properties and reaction pathways, as demonstrated in hybrid phosphate systems . Molecular dynamics simulations help model solvation effects and ligand-receptor interactions, particularly for the compound’s aromatic and amine moieties .

Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?

  • Methodological Answer : Standardize reaction conditions (temperature, catalyst load) based on deuterated phosphonate syntheses . Implement rigorous QC protocols, including isotopic purity checks via MS and reproducibility assessments across multiple synthetic runs. Statistical tools (e.g., ANOVA) can identify critical variables affecting yield or purity .

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